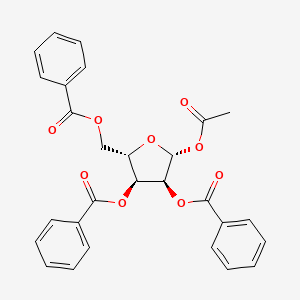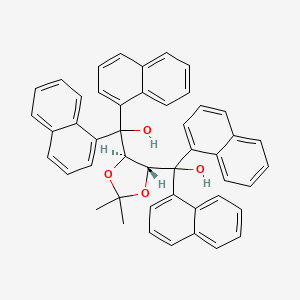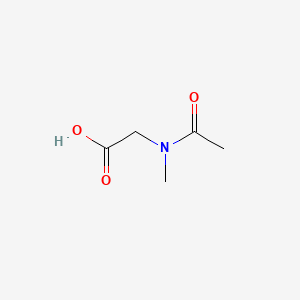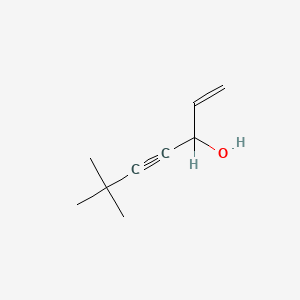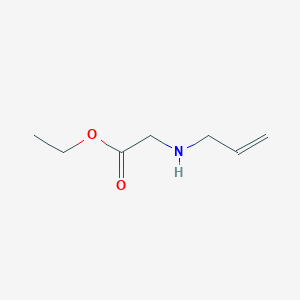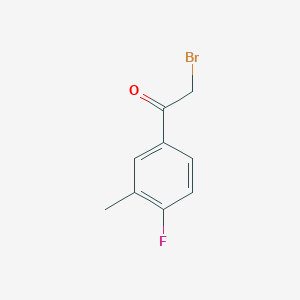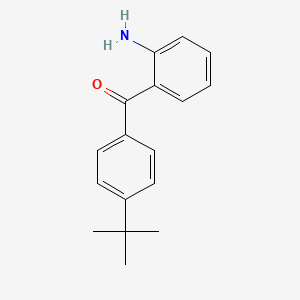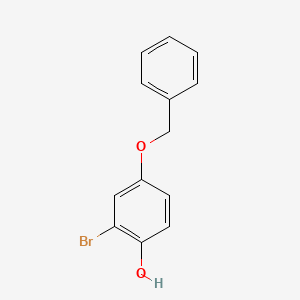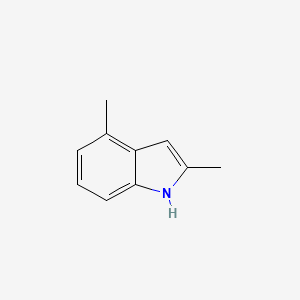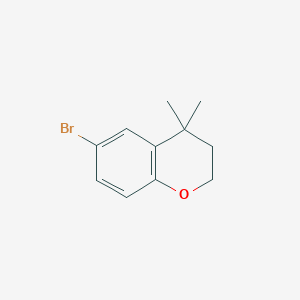![molecular formula C6H6N2O3S B1337941 2-[(1,3-Thiazol-2-yl)carbamoyl]acetic acid CAS No. 78096-15-8](/img/structure/B1337941.png)
2-[(1,3-Thiazol-2-yl)carbamoyl]acetic acid
Vue d'ensemble
Description
The compound "2-[(1,3-Thiazol-2-yl)carbamoyl]acetic acid" is a derivative of thiazole, which is a heterocyclic compound that contains both sulfur and nitrogen in the ring. Thiazole derivatives are known for their diverse biological activities and are often used in pharmaceutical chemistry for the development of new drugs with antimicrobial properties.
Synthesis Analysis
The synthesis of thiazole derivatives can be achieved through various methods. For instance, the preparation of amino-thiadiazole derivatives can be accomplished from fluoromethoxyimino precursors, as demonstrated in the efficient synthesis of (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid . Similarly, novel 1,3,4-thiadiazole derivatives of phenoxy acetic acid have been synthesized by cyclization of carboxylic acid groups with thiosemicarbazide . Additionally, acetic acid has been used to mediate the regioselective synthesis of trisubstituted thiazole derivatives through a domino multicomponent reaction .
Molecular Structure Analysis
The molecular structure of thiazole derivatives can be elucidated using various spectroscopic techniques. For example, the stereochemical structure of certain thiazole derivatives has been determined by X-ray crystallography . In another study, DFT calculations provided insights into the energies, optimized structures, and vibrational frequencies of a nitro-thiazol-carbamoyl phenyl acetate derivative .
Chemical Reactions Analysis
Thiazole derivatives can undergo a range of chemical reactions. The reactivity of thiophene-2-carbonyl isothiocyanate with thioglycolic acid, for instance, leads to the formation of thiazole and annulated thiazole derivatives . The thione-thiol tautomerism of thiazole derivatives has also been studied, revealing insights into the stability and reactivity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The antimicrobial and antifungal activities of thiazolidine-2,4-dione carboxamide and amino acid derivatives have been evaluated, showing varying degrees of efficacy against different bacterial and fungal strains . Theoretical studies, such as those involving DFT and NBO analysis, have provided a deeper understanding of the stability and electronic properties of these molecules .
Applications De Recherche Scientifique
-
Antioxidant Activity
-
Antimicrobial Activity
-
Antiretroviral Activity
-
Antifungal Activity
-
Anticancer Activity
-
Anti-Alzheimer Activity
-
Antihypertensive Activity
-
Anti-Inflammatory Activity
-
Antischizophrenia Activity
-
Antidiabetic Activity
-
Hepatoprotective Activity
-
Antiviral Activity
-
Analgesic Activity
-
Anticonvulsant Activity
-
Neuroprotective Activity
-
Diuretic Activity
-
Antithrombotic Activity
-
Anti-Allergic Activity
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
3-oxo-3-(1,3-thiazol-2-ylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3S/c9-4(3-5(10)11)8-6-7-1-2-12-6/h1-2H,3H2,(H,10,11)(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCETWEVGXCGUAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)NC(=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60505869 | |
| Record name | 3-Oxo-3-[(1,3-thiazol-2-yl)amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60505869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1,3-Thiazol-2-yl)carbamoyl]acetic acid | |
CAS RN |
78096-15-8 | |
| Record name | 3-Oxo-3-[(1,3-thiazol-2-yl)amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60505869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

